molecular formula C9H14O B14656966 4-Ethynyl-2,2-dimethyloxane CAS No. 50561-08-5

4-Ethynyl-2,2-dimethyloxane

Cat. No.: B14656966
CAS No.: 50561-08-5
M. Wt: 138.21 g/mol
InChI Key: DIBSUUBXDLKPBG-UHFFFAOYSA-N
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Description

4-Ethynyl-2,2-dimethyloxane is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,2-dimethyloxane typically involves the alkylation of 2,2-dimethyloxane with an ethynylating agent. One common method is the reaction of 2,2-dimethyloxane with ethynyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,2-dimethyloxane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 4-ethyl-2,2-dimethyloxane.

    Substitution: Formation of various substituted oxanes depending on the nucleophile used.

Scientific Research Applications

4-Ethynyl-2,2-dimethyloxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2-dimethyloxane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-Ethynyl-2,2-dimethylhexane
  • 4-Ethynyl-2,2-dimethylpentane
  • 4-Ethynyl-2,2-dimethylbutane

Comparison: 4-Ethynyl-2,2-dimethyloxane is unique due to the presence of the oxane ring, which imparts different chemical and physical properties compared to its linear counterparts. The oxane ring can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

50561-08-5

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-ethynyl-2,2-dimethyloxane

InChI

InChI=1S/C9H14O/c1-4-8-5-6-10-9(2,3)7-8/h1,8H,5-7H2,2-3H3

InChI Key

DIBSUUBXDLKPBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)C#C)C

Origin of Product

United States

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